molecular formula C12H15BrN2O B1344788 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole CAS No. 865156-81-6

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Cat. No. B1344788
M. Wt: 283.16 g/mol
InChI Key: ZYIYWLFVGBFSJC-UHFFFAOYSA-N
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Description

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, also known as BMP-3MI, is a heterocyclic compound that has been studied for its potential applications in several scientific research fields. BMP-3MI has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward. In

Scientific Research Applications

Pharmacological Importance

Indazole derivatives, including compounds like 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, are renowned for their wide array of biological activities. These compounds form the core structure of numerous molecules with potential therapeutic value. They have shown promising results, particularly in the fields of cancer and inflammation treatment, and have been instrumental in managing disorders involving protein kinases and neurodegeneration. This highlights the indazole scaffold's significance in pharmacological research and its role in developing novel therapeutic agents (Denya, Malan, & Joubert, 2018).

Diverse Biological Activities

Indazoles, including the specific compound , are integral to the development of drugs due to their diverse biological activities. They exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antipsychotic effects. This makes them highly valuable in drug discovery and medicinal chemistry, paving the way for new treatments across various disease domains (Ali, Dar, Pradhan, & Farooqui, 2013).

Enzyme Inhibition and Cancer Treatment

Indazole derivatives are being extensively researched for their anti-tumor properties. They have been developed as inhibitors for various molecular targets such as fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), and Bcr-Abl, among others. These compounds have demonstrated considerable anti-tumor activities, making them potent candidates for cancer treatment. The structural modifications based on structure-activity relationships in indazole derivatives are crucial for developing more potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).

Synthetic Chemistry and Material Science

Apart from their biological applications, indazole derivatives are also significant in the field of synthetic chemistry and material science. They serve as key scaffolds in the synthesis of complex molecules and find applications in liquid crystals, solid phase organic synthesis, and as additives for fuels and oils. The development of new synthetic methods and the exploration of new biologically active 1,2,3-triazoles are ongoing, highlighting the multifaceted applications of these compounds (Kaushik et al., 2019).

properties

IUPAC Name

6-bromo-1-(3-methoxypropyl)-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIYWLFVGBFSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631068
Record name 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

CAS RN

865156-81-6
Record name 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.90 g methanesulfonic acid 2-acetyl-5-bromo-phenyl ester, 7.75 g of (3-methoxy-propyl)-hydrazine and 7.17 g of ammonium acetate in 100 ml of o-xylene is refluxed for 3 days with continuous separation of the water which is formed during the reaction. The reaction mixture is then cooled to room temperature and concentrated by evaporation. The title compound is obtained as an orange-yellow oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.38 (1:1 EtOAc-heptane). Rt=4.52 (gradient I).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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